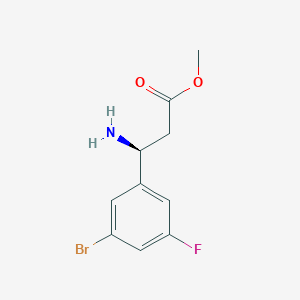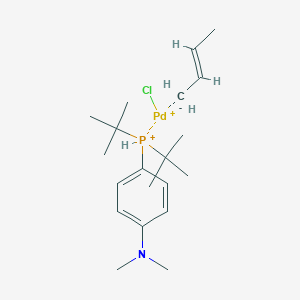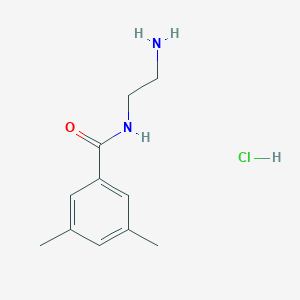![molecular formula C44H48F6IrN4P B6301829 4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95% CAS No. 1607469-49-7](/img/structure/B6301829.png)
4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a transition metal iridium complex, often used as a catalyst and excitant in organic synthetic chemistry . It has a CAS Number of 1607469-49-7 and a molecular weight of 974.11 . The compound is solid in physical form and should be stored at 4°C, protected from light, and under nitrogen .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2.2C13H12N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;21-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-7(2,3,4,5)6;/h7-12H,1-6H3;23-5,7-9H,1-2H3;;/q;;;-1;+1 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at 4°C, protected from light, and under nitrogen .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Iridium complexes are pivotal in advancing synthetic methodologies. Oderinde and Johannes (2018) highlighted practical syntheses of iridium complexes for organic syntheses, emphasizing their role in efficient reaction processes and their potential in organic chemistry and material science applications (Oderinde & Johannes, 2018).
Sensor Applications
Charged iridium complexes have been developed for chemical sensor applications, particularly for amine detection. Sombat et al. (2015) synthesized and characterized iridium complexes that change color in response to amine presence, showcasing their utility in developing visual and UV-Vis absorption-based sensors (Sombat, Wongkhan, & Jitchati, 2015).
Material Science and Electroluminescence
In material science, iridium complexes are essential for developing light-emitting electrochemical cells (LEECs) and organic light-emitting diodes (OLEDs). Bayatpour et al. (2017) explored the morphological features of films containing iridium complexes, indicating their influence on charge carrier transport and the performance of LEECs (Bayatpour, Işık, & Santato, 2017). This research points to the critical role of processing parameters and substrate choice in optimizing device performance.
Moreover, Nazeeruddin et al. (2006) synthesized a novel iridium complex exhibiting exceptional phosphorescence in the green-blue spectrum, demonstrating its potential in high-efficiency OLEDs (Nazeeruddin et al., 2006). The study highlights the complex's unprecedented phosphorescence quantum yields and its application in low-voltage, high-performance light-emitting devices.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C13H12N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*3-5,7-9H,1-2H3;;/q;3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJOCOJKUUPWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F6IrN4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

![[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)](/img/structure/B6301771.png)


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)


![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)